
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde is a complex organic compound that features an anthracene moiety attached to an imidazole ring, with a bromine atom and an aldehyde group at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene derivative, followed by the formation of the imidazole ring. The bromination and formylation steps are then carried out to introduce the bromine atom and the aldehyde group, respectively.
Anthracene Derivative Preparation: The anthracene moiety can be synthesized through various methods, including the Diels-Alder reaction, which involves the reaction of anthracene with suitable dienophiles.
Imidazole Ring Formation: The imidazole ring can be formed through cyclization reactions involving diamines and aldehydes or ketones.
Formylation: The formyl group can be introduced using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: 4-(2-Anthryl)-5-bromoimidazole-2-carboxylic acid
Reduction: 4-(2-Anthryl)-5-bromoimidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photonic devices due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde involves its interaction with molecular targets through various pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, which may lead to anticancer activity.
Protein Binding: It can bind to specific proteins, inhibiting their function and affecting cellular processes.
Photophysical Properties: The anthracene moiety contributes to its photophysical behavior, making it useful in photodynamic therapy and as a fluorescent probe.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Anthryl)-5-chloroimidazole-2-carbaldehyde
- 4-(2-Anthryl)-5-fluoroimidazole-2-carbaldehyde
- 4-(2-Anthryl)-5-iodoimidazole-2-carbaldehyde
Uniqueness
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. Its combination of the anthracene moiety and the imidazole ring also imparts distinct photophysical and chemical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H11BrN2O |
|---|---|
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
4-anthracen-2-yl-5-bromo-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C18H11BrN2O/c19-18-17(20-16(10-22)21-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-10H,(H,20,21) |
Clave InChI |
STOAQSSOMKZJSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=C(NC(=N4)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


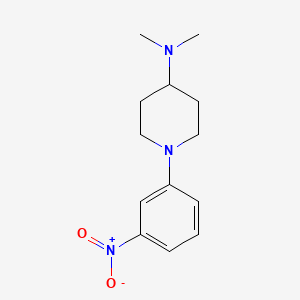
![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)

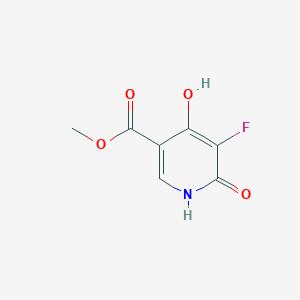
![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)

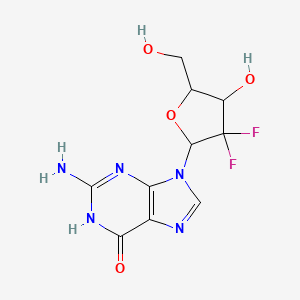
![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)



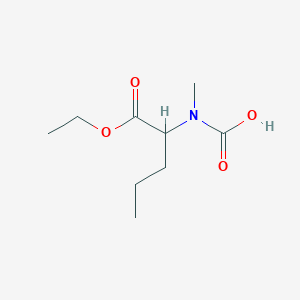
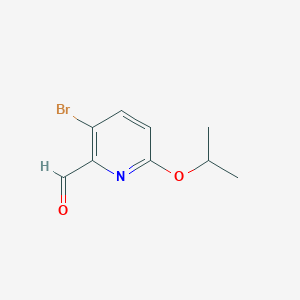
![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
